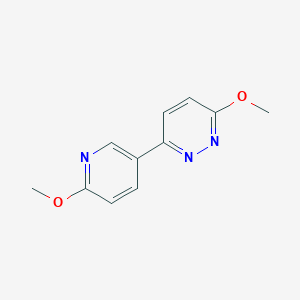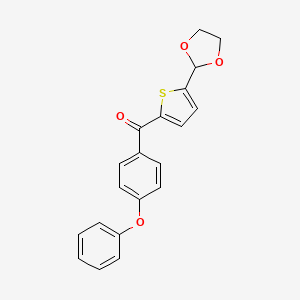
5-(1,3-Dioxolan-2-YL)-2-(4-phenoxybenzoyl)thiophene
Übersicht
Beschreibung
5-(1,3-Dioxolan-2-YL)-2-(4-phenoxybenzoyl)thiophene (DPT) is a thiophene-based compound that has been utilized in numerous scientific applications. It is a member of the thiophene family, a group of heterocyclic compounds characterized by a sulfur atom linked to four carbon atoms. It has a wide range of applications due to its unique properties, such as its ability to act as an electron-rich acceptor, its ability to form strong hydrogen bonds, and its excellent stability.
Wissenschaftliche Forschungsanwendungen
Luminescent Materials and Photophysics
Luminescent Supramolecular Assemblies : Thiophene derivatives have been studied for their potential in forming luminescent supramolecular assemblies. Research on stilbene and dithieno[3,2-b:2′,3′-d]thiophene derivatives has shown strong blue or blue-green photoluminescence in solution, indicating their potential application in luminescent materials and optical devices (Osterod et al., 2001).
Organic Electronics and Solar Cells
Electrochromic Polymers : A study on asymmetric structure polymers based on carbazole-EDOT and 2, 5–dithienylpyrrole derivatives has explored the electrochemical and electrochromic properties of polymer films derived from these monomers. These findings suggest applications in electrochromic devices due to their fast switching time, reasonable optical contrast, and good coloration efficiency (Hu et al., 2019).
Organic Field-Effect Transistors (OFETs) : The development of high-performance semiconductors for OFETs has been achieved by synthesizing 2,6-diphenylbenzo[1,2-b:4,5-b']dichalcogenophenes. These materials have demonstrated good p-type semiconductor behavior, with the selenophene analogue showing high FET mobility, indicating their utility in the fabrication of organic electronic devices (Takimiya et al., 2004).
Eigenschaften
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4S/c21-19(17-10-11-18(25-17)20-22-12-13-23-20)14-6-8-16(9-7-14)24-15-4-2-1-3-5-15/h1-11,20H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYQBQZIVPVNSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641943 | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898778-28-4 | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613782.png)
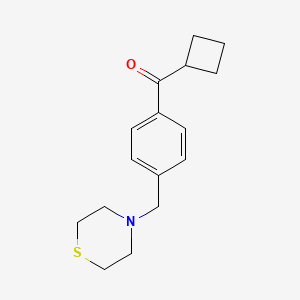

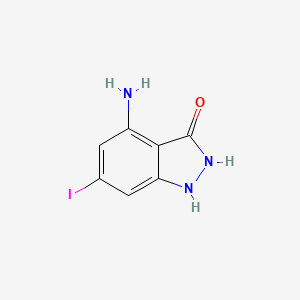
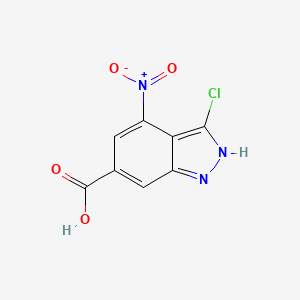

![3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B1613794.png)
![3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613795.png)
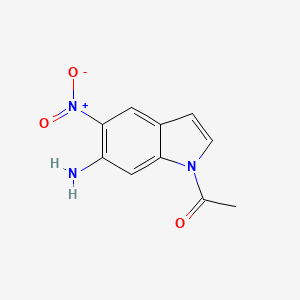
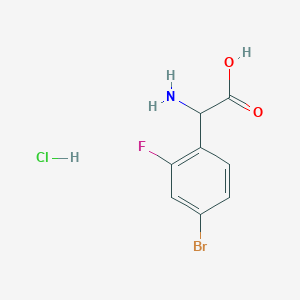

![4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1613800.png)

